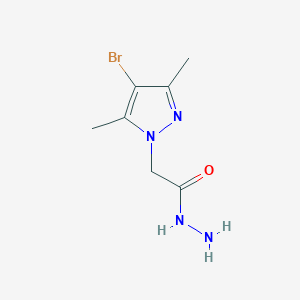
2-(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazid
Übersicht
Beschreibung
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cholinesterase enzymes, exhibiting selective inhibition potential The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity
Cellular Effects
The effects of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, which plays a crucial role in neurotransmission . By inhibiting this enzyme, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can alter neuronal signaling and potentially impact neurological functions.
Molecular Mechanism
At the molecular level, 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cholinesterase enzymes, leading to enzyme inhibition This inhibition results in the accumulation of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic signaling
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may exhibit different biochemical properties
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may produce active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic fate in the body.
Transport and Distribution
The transport and distribution of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues, such as the brain and liver . Its localization and accumulation in these tissues can impact its overall activity and function, making it essential to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
- N’-(3-Bromo-4-methoxybenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide stands out due to its unique combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCDTVASLBRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NN)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345440 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-56-1 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)




